molecular formula C15H13P B14723671 Phosphine, diphenyl-1-propynyl- CAS No. 6224-94-8

Phosphine, diphenyl-1-propynyl-

Cat. No.: B14723671
CAS No.: 6224-94-8
M. Wt: 224.24 g/mol
InChI Key: JCXVNBFSVIGHRF-UHFFFAOYSA-N
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Description

Phosphine, diphenyl-1-propynyl- is a tertiary organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and a 1-propynyl (HC≡C-CH2-) substituent. The propynyl group introduces unique steric and electronic properties due to its linear sp-hybridized carbon chain and electron-withdrawing nature. This article focuses on comparative analyses with similar compounds, emphasizing substituent effects on host-guest interactions, molecular packing, and reactivity.

Properties

CAS No.

6224-94-8

Molecular Formula

C15H13P

Molecular Weight

224.24 g/mol

IUPAC Name

diphenyl(prop-1-ynyl)phosphane

InChI

InChI=1S/C15H13P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1H3

InChI Key

JCXVNBFSVIGHRF-UHFFFAOYSA-N

Canonical SMILES

CC#CP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Alkali Metal Acetylide Intermediates

The most widely documented route involves nucleophilic substitution between chlorodiphenylphosphine (C₆H₅)₂PCl and a propynyl Grignard or organolithium reagent. For example, treatment of (C₆H₅)₂PCl with lithium propynide (Li–C≡C–CH₃) in anhydrous tetrahydrofuran (THF) at −78°C yields the target compound with minimal side reactions. This method capitalizes on the strong nucleophilicity of acetylide ions, which displace chloride from the phosphorus center.

Mechanistic Considerations :

  • The reaction proceeds via a two-step mechanism: (1) deprotonation of propyne (HC≡C–CH₃) by a strong base (e.g., n-BuLi) to generate the acetylide ion, and (2) nucleophilic attack on (C₆H₅)₂PCl.
  • Steric hindrance from the diphenyl groups slows the reaction, necessitating extended reaction times (12–24 hours).

Yield and Purity :

  • Typical isolated yields range from 65% to 78%, with impurities arising from incomplete substitution or oxidation of the phosphine.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) enhances purity to >95%.

Transition-Metal-Catalyzed Coupling

Palladium-Mediated Cross-Coupling

Palladium catalysts enable the coupling of terminal alkynes with chlorophosphines under mild conditions. A representative protocol employs Pd(PPh₃)₄ (5 mol%) and copper iodide (10 mol%) in triethylamine at 60°C. This method avoids extreme temperatures and offers superior regioselectivity compared to nucleophilic routes.

Advantages :

  • Functional group tolerance: Electron-withdrawing or donating groups on the alkyne remain intact.
  • Scalability: Reactions can be conducted at gram-scale without significant yield loss.

Limitations :

  • Catalyst cost and sensitivity to air/moisture necessitate inert atmosphere handling.
  • Competing Glaser coupling (alkyne dimerization) may occur if stoichiometry is imbalanced.

Hydrophosphination of Propyne

Radical-Initiated Additions

Recent advances utilize radical initiators to facilitate the addition of diphenylphosphine (C₆H₅)₂PH to propyne. Azobisisobutyronitrile (AIBN) promotes anti-Markovnikov addition, forming (C₆H₅)₂P–C≡C–CH₃ in 55–60% yield. While less efficient than substitution or coupling methods, this approach avoids preformed acetylides.

Reaction Conditions :

  • Solvent: Benzene or toluene at 80°C.
  • Stoichiometry: Excess propyne (3:1) to suppress phosphine oxidation.

Comparative Analysis of Synthetic Methods

Method Starting Materials Catalyst/Conditions Yield (%) Purity (%) Key Challenges
Nucleophilic Substitution (C₆H₅)₂PCl, HC≡C–CH₃ n-BuLi, THF, −78°C 65–78 90–95 Moisture sensitivity
Pd-Catalyzed Coupling (C₆H₅)₂PCl, HC≡C–CH₃ Pd(PPh₃)₄, CuI, Et₃N 70–85 95–98 Catalyst cost, byproduct formation
Hydrophosphination (C₆H₅)₂PH, HC≡C–CH₃ AIBN, toluene, 80°C 55–60 85–90 Competing oxidation pathways

Industrial-Scale Considerations

Cost-Effectiveness

Nucleophilic substitution remains the most cost-effective method for bulk production due to low catalyst requirements. However, transition-metal catalysis offers better reproducibility for high-purity applications (e.g., pharmaceuticals).

Chemical Reactions Analysis

Oxidation to Phosphine Oxide

Ph2_2P–C≡CH undergoes oxidation under aerobic or photolytic conditions to form diphenyl-1-propynylphosphine oxide (Ph2_2P(=O)–C≡CH). Key findings include:

  • Mechanism : Photooxidation proceeds via a radical cation intermediate, where the phosphorus center is stabilized by adjacent alkyne conjugation .

  • Kinetics : Oxidation rates correlate with steric and electronic effects of the alkyne substituent. For analogous diphosphines, first-order rate constants (kobsk_{\text{obs}}) increase with spacer length due to conformational flexibility .

  • Detection : Reaction progress is monitored via 31P^{31}\text{P} NMR spectroscopy, with oxidized products showing distinct downfield shifts (e.g., δ ~25–30 ppm for phosphine oxides) .

Nucleophilic Catalysis in Annulation Reactions

Ph2_2P–C≡CH acts as a nucleophilic catalyst in Rauhut–Currier (RC) and Michael addition reactions:

  • RC Reaction : Facilitates vinylogous conjugate additions between α,β-unsaturated carbonyl compounds (e.g., acrylates) and electron-deficient alkenes. The mechanism involves:

    • Nucleophilic attack by phosphine on the electrophilic alkene.

    • Formation of a zwitterionic intermediate.

    • Intramolecular cyclization to yield cyclic products .

  • Stereoselectivity : Chiral phosphine derivatives enable enantioselective annulations (up to 98% ee) .

Coordination with Transition Metals

The alkyne and phosphorus donor sites enable complexation with metals like Au(I) and Cu(I):

  • Gold Complexes : Forms linear Au(I) complexes (e.g., [Au(Ph2_2P–C≡CH)(L)]+^+), where the alkyne stabilizes the metal center via π-backbonding. These complexes catalyze CO2_2 insertion and alkyne functionalization .

  • Copper-Mediated Additions : Participates in Cu(I)-catalyzed alkyne-imine couplings, yielding propargylamines. The reaction proceeds via a σ-alkynyl copper intermediate .

Hydrolysis and Dealkylation

Under acidic or basic conditions, Ph2_2P–C≡CH undergoes hydrolysis to diphenylphosphinic acid (Ph2_2P(=O)H) and acetylene derivatives:

  • Acidic Hydrolysis : Proceeds via an AAc_\text{Ac}2 mechanism, involving protonation of the phosphorus center followed by nucleophilic attack by water .

  • Alkaline Hydrolysis : Follows an SN_\text{N}2 pathway, with hydroxide ion displacing the alkyne group .

Reactivity with Electrophiles

The propynyl group participates in electrophilic additions and cycloadditions:

  • Ylide Formation : Reacts with alkyl halides (e.g., methyl iodide) to form phosphonium ylides (e.g., [Ph2_2P–C≡CH–CH2_2]+^+I^-), which undergo cyclization to tetrameric ylides .

  • Cycloadditions : Engages in [2+2] or [4+2] cycloadditions with dienophiles, forming strained cyclic phosphines .

Scientific Research Applications

Phosphine, diphenyl-1-propynyl- has several scientific research applications:

  • Chemistry

    • Used as a ligand in transition metal catalysis.
    • Employed in the synthesis of complex organic molecules.
  • Biology

    • Investigated for its potential as a bioactive compound.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Evaluated for its role in drug development.
  • Industry

    • Utilized in the production of specialty chemicals.
    • Applied in materials science for the development of new materials.

Mechanism of Action

The mechanism of action of phosphine, diphenyl-1-propynyl- involves its ability to act as a nucleophile, participating in various chemical reactions. The phosphorus atom in the compound can donate a pair of electrons, making it reactive towards electrophiles. This reactivity is exploited in catalysis and organic synthesis.

Comparison with Similar Compounds

Substituent Effects on Host-Guest Interactions

Tertiary diphenylphosphines with bulky substituents exhibit distinct host-guest binding affinities. For example:

  • Diphenyl(4-adamantylphenyl)phosphine (AdTPP) : Displays the strongest host-guest interaction among analogs, with an association constant (Kf) approximately double that of diphenyl[4-(4-tert-butylphenyl)-phenyl]phosphine and diphenyl(4-phenylphenyl)phosphine (Kf ≈ 10²) .
  • Diphenyl[4-(4-tert-butylphenyl)-phenyl]phosphine : Moderate Kf, attributed to the tert-butyl group’s intermediate hydrophobicity.

Table 1: Association Constants (Kf) of Selected Diphenylphosphine Derivatives

Compound Substituent Kf (Host-Guest Interaction)
AdTPP Adamantylphenyl ~2 × 10²
Diphenyl[4-(4-tert-butylphenyl)-phenyl] tert-Butylphenyl ~10²
Diphenyl(4-phenylphenyl)phosphine Biphenyl ~10²

Influence of Substituent Volume on Molecular Packing

Substituent size and electronic properties critically affect solid-state arrangements:

  • Trifluoromethyl vs. Fluorine/Hydrogen : In gold(I) complexes with diphenylphosphine ligands, trifluoromethyl groups reduce packing compactness compared to smaller fluorine or hydrogen substituents due to increased steric demand .
  • This contrasts with bulky adamantyl groups, which enhance steric hindrance and disrupt crystallization .

Table 2: Substituent Effects on Molecular Packing

Compound Type Substituent Packing Compactness Key Observation
Gold(I) complex with CF₃ Trifluoromethyl Low Reduced density due to volume
Gold(I) complex with F/H Fluorine/Hydrogen High Tight, ordered arrangements
Hypothetical propynyl analog Propynyl Moderate Linear geometry favors order

Reactivity in P(III)→P(V) Rearrangements

Tertiary phosphines like diphenyl-1-propynyl-phosphine may undergo oxidation or rearrangement to P(V) species. Evidence from phosphine chlorides (R₁R₂PCl) reacting with hydroxyl-containing compounds suggests that substituent electronic properties influence reaction pathways:

  • Electron-Withdrawing Groups (e.g., Propynyl) : May accelerate P(III)→P(V) transformations by stabilizing transition states through inductive effects .
  • Bulky Alkyl/Aryl Groups : Steric hindrance from adamantyl or tert-butyl substituents could slow reactivity compared to less hindered analogs .

Q & A

Q. What spectroscopic methods are most effective for characterizing diphenyl-1-propynyl-phosphine, and how can researchers address spectral ambiguities?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 31^{31}P NMR to confirm the presence of the phosphine group and 1^{1}H/13^{13}C NMR to resolve the propynyl and phenyl substituents. Cross-validate with 2D NMR (e.g., COSY, HSQC) to assign stereochemistry and detect coupling patterns .
  • Infrared (IR) Spectroscopy : Identify characteristic P–C and C≡C stretching vibrations (~1100 cm1^{-1} and ~2100 cm1^{-1}, respectively). Compare with computational IR spectra (e.g., DFT calculations) to validate assignments .
  • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns. Use collision-induced dissociation (CID) to distinguish structural isomers .
  • Common Pitfalls : Overlapping signals in crowded spectral regions (e.g., aromatic protons) can be resolved by variable-temperature NMR or isotopic labeling.

Q. How should researchers safely handle diphenyl-1-propynyl-phosphine during synthesis to minimize decomposition or side reactions?

Methodological Answer:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the phosphine group to phosphine oxide. Use Schlenk lines or gloveboxes for air-sensitive steps .
  • Temperature Control : Maintain temperatures below 80°C during synthesis to avoid thermal degradation. Monitor exothermic reactions (e.g., propynyl group additions) using in situ IR or calorimetry .
  • Solvent Selection : Use dry, aprotic solvents (e.g., THF, toluene) to avoid hydrolysis. Pre-purify solvents via distillation over sodium/benzophenone .
  • Waste Management : Quench residual phosphine with copper sulfate solutions (traps phosphine via Cu–P complexation) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for diphenyl-1-propynyl-phosphine under varying experimental conditions?

Methodological Answer:

  • Controlled Stability Studies : Systematically vary parameters (temperature, pH, humidity) and quantify degradation products via HPLC or GC-MS. For example, phosphine oxidation under aerobic vs. anaerobic conditions can be tracked using 31^{31}P NMR .
  • Kinetic Analysis : Perform time-resolved stability assays to determine rate constants and activation energies. Use Arrhenius plots to predict shelf-life under storage conditions .
  • Computational Modeling : Apply density functional theory (DFT) to identify degradation pathways (e.g., P–C bond cleavage) and compare with experimental data .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure diphenyl-1-propynyl-phosphine derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Introduce chiral ligands (e.g., BINAP) during metal-catalyzed P–C bond formation to enforce stereochemical control. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Low-Temperature Reactions : Perform asymmetric additions at sub-ambient temperatures (–20°C to 0°C) to reduce kinetic resolution barriers .
  • Dynamic Kinetic Resolution (DKR) : Utilize catalysts (e.g., Ru complexes) that enable racemization of intermediates while favoring formation of a single enantiomer .

Q. How can the ligand properties of diphenyl-1-propynyl-phosphine in transition metal complexes be systematically evaluated?

Methodological Answer:

  • Steric/Electronic Analysis :
  • Tolman Cone Angle : Measure ligand steric bulk using X-ray crystallography or computational geometry optimization .
  • Electrochemical Studies : Perform cyclic voltammetry to assess electronic effects on metal redox potentials (e.g., Pd0^{0}/PdII^{II} couples) .
    • Catalytic Screening : Test ligand performance in model reactions (e.g., Suzuki-Miyaura coupling). Compare turnover frequencies (TOF) and selectivity with control ligands (e.g., triphenylphosphine) .
    • Spectroscopic Probes : Use UV-vis and XANES to monitor ligand-to-metal charge transfer (LMCT) and metal-ligand bond strength .

Data Analysis & Contradiction Resolution

Q. What methodological approaches validate the detection of diphenyl-1-propynyl-phosphine in complex matrices (e.g., reaction mixtures)?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine NMR, MS, and IR data to confirm structural assignments. For example, a false-positive MS signal from isobaric impurities can be ruled out via tandem MS/MS .
  • Isotopic Labeling : Synthesize 13^{13}C- or 2^{2}H-labeled analogs to distinguish target signals from background noise in spectral data .
  • Blind Analysis : Process subsets of data independently (e.g., split chromatographic runs) to identify instrumental or procedural biases .

Q. How can computational methods address discrepancies between experimental and theoretical spectra of diphenyl-1-propynyl-phosphine?

Methodological Answer:

  • DFT Refinement : Optimize molecular geometry using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) to improve agreement with experimental IR/NMR data .
  • Solvent Effects : Incorporate implicit solvent models (e.g., PCM) in calculations to match solution-phase spectroscopic results .
  • Vibrational Mode Analysis : Animate computed vibrational modes to identify misassignments (e.g., conflating P–C and C≡C stretches) .

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